4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyridine core structure, which is substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. It is an off-white solid that is typically stored at temperatures between 0-8°C .
Preparation Methods
The synthesis of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Formation of Derivatives: The carboxylic acid group can be converted into esters, amides, or other derivatives through standard organic reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorinated heterocycles: Compounds with chlorine atoms in different positions may exhibit different reactivity and applications.
Carboxylic acid derivatives: The presence of the carboxylic acid group allows for the formation of various derivatives with distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological characteristics.
Biological Activity
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and research articles.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism behind its anticancer activity may involve the inhibition of specific kinases that are crucial for cancer progression, such as AXL and c-MET kinases, which are implicated in metastasis and therapy resistance .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Kinase inhibition |
A549 | 8.3 | Kinase inhibition |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties . Inhibition of the interleukin-1 receptor-associated kinase 4 (IRAK4) has been identified as a potential target for treating inflammatory diseases. Selective inhibitors derived from pyrazolo[1,5-a]pyrimidine structures have shown significant potency in reducing cytokine secretion in animal models .
Table 2: Inhibition of Cytokine Secretion
Compound | Percent Inhibition (%) | Model Used |
---|---|---|
4-Chloropyrazolo Acid | 75 | Rat whole-blood assay |
Control | 10 | Vehicle-treated animals |
Enzyme Inhibition
The compound has been shown to inhibit various enzymes critical for cellular processes. Notably, it acts as a selective inhibitor of CK2 kinase, which is involved in cell proliferation and survival. The development of derivatives with enhanced selectivity for CK2 has been reported, indicating a promising avenue for therapeutic applications in cancer and autoimmune diseases .
Study on Anticancer Activity
In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in an animal model of rheumatoid arthritis. The administration of this compound resulted in a marked decrease in inflammatory markers and joint swelling compared to control groups .
Properties
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDOADBFVQQSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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